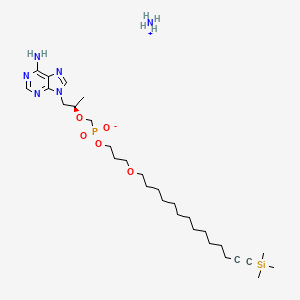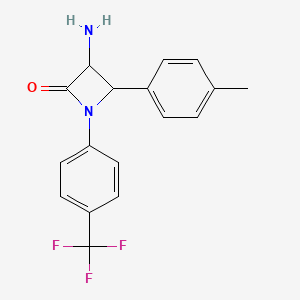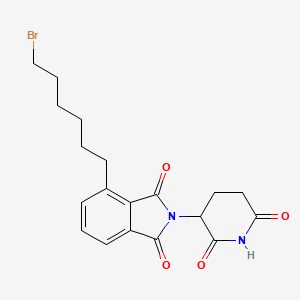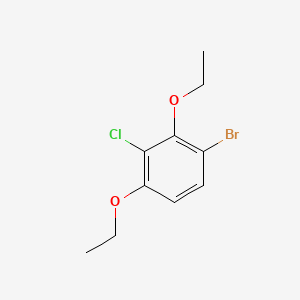
1-Bromo-3-chloro-2,4-diethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-chloro-2,4-diethoxybenzene is an organic compound with the molecular formula C10H12BrClO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and two ethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2,4-diethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of 2,4-diethoxybenzene. The reaction typically uses bromine (Br2) and chlorine (Cl2) as reagents, with a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution processes. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-chloro-2,4-diethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ethoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can also modify the substituents on the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
- Substitution reactions can yield various derivatives depending on the nucleophile used.
- Oxidation reactions can produce aldehydes or carboxylic acids.
- Reduction reactions can lead to the formation of alcohols or alkanes.
Applications De Recherche Scientifique
1-Bromo-3-chloro-2,4-diethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology and Medicine:
Industry: Used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-chloro-2,4-diethoxybenzene involves its interaction with various molecular targets. The electrophilic nature of the bromine and chlorine atoms allows the compound to participate in substitution reactions. The ethoxy groups can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with biological targets.
Comparaison Avec Des Composés Similaires
1-Bromo-3-chloro-2,4-dimethoxybenzene: Similar structure but with methoxy groups instead of ethoxy groups.
1-Bromo-2,4-dichlorobenzene: Lacks the ethoxy groups, making it less reactive in certain substitution reactions.
1-Bromo-3-chloro-4-ethoxybenzene: Similar but with different positioning of the ethoxy group.
Uniqueness: 1-Bromo-3-chloro-2,4-diethoxybenzene is unique due to the presence of both bromine and chlorine atoms along with two ethoxy groups. This combination of substituents provides distinct reactivity and potential for diverse chemical transformations.
Propriétés
Formule moléculaire |
C10H12BrClO2 |
|---|---|
Poids moléculaire |
279.56 g/mol |
Nom IUPAC |
1-bromo-3-chloro-2,4-diethoxybenzene |
InChI |
InChI=1S/C10H12BrClO2/c1-3-13-8-6-5-7(11)10(9(8)12)14-4-2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
LXCBGHSOECZGKC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=C(C=C1)Br)OCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B14771363.png)
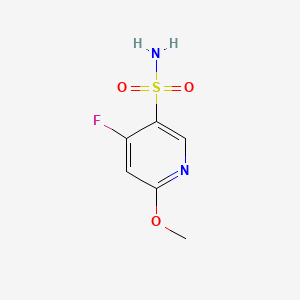

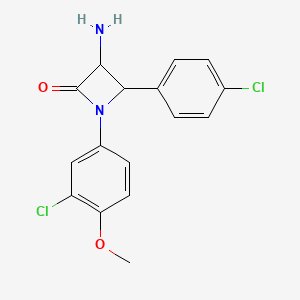
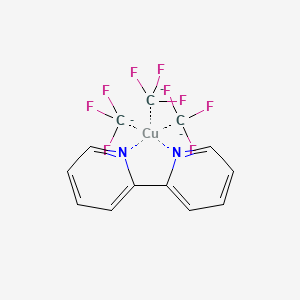
![2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate](/img/structure/B14771399.png)
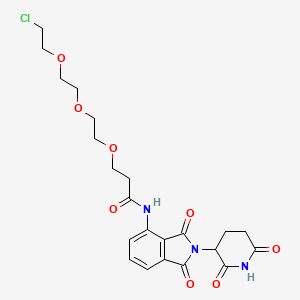
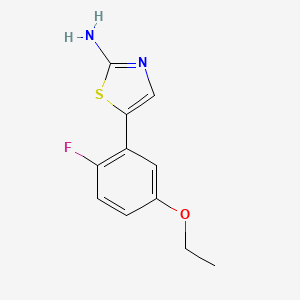
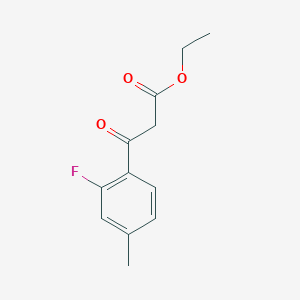
![4-(4-Bromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14771424.png)
